4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can be achieved through a one-pot three-component reaction. This involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (or its analogs such as furan-2-carbaldehyde or thiophene-2-carbaldehyde) in the presence of an ionic liquid medium like [BMIM]OH at 75–80°C for 110–120 minutes . This method is advantageous due to its high yields, low reaction times, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are likely to be employed. The use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and ethyl groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound binds to these factors, preventing them from participating in the coagulation cascade, thereby reducing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as:
- 4H-pyrrolo[3,2,1-ij]quinolin-2-ones
- Pyrrolo[3,4-b]quinolin-1-ones
- Quinolinyl-pyrazoles
Uniqueness
What sets 4-(4-ethylphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one apart is its specific substitution pattern and the presence of both hydroxyl and phenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H23N3O2/c1-2-15-11-13-16(14-12-15)20-21-18(9-6-10-19(21)28)25-23-22(20)24(29)27(26-23)17-7-4-3-5-8-17/h3-5,7-8,11-14,20,25-26H,2,6,9-10H2,1H3 |
InChI Key |
UUQJIVRLJRKWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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